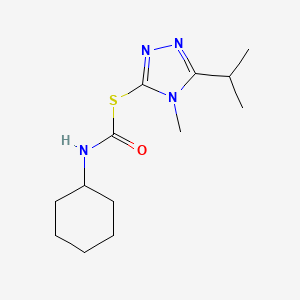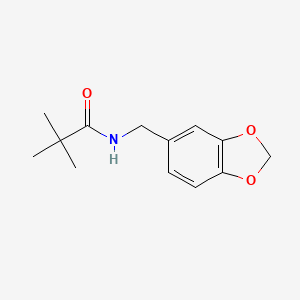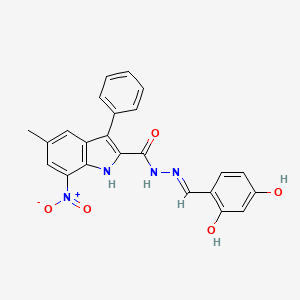![molecular formula C16H27ClN2O2 B6057683 {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In
Mecanismo De Acción
The mechanism of action of {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride is not fully understood. However, it has been shown to interact with several neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. It has also been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride has been found to have several biochemical and physiological effects. It has been shown to increase the production of bone-specific proteins in human osteoblasts, suggesting that it may have a role in bone formation. It has also been found to improve cognitive function in animal models of Alzheimer's disease, possibly by reducing the formation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride in lab experiments is its potential use as a treatment for Alzheimer's disease. Its ability to inhibit the formation of beta-amyloid plaques in the brain makes it a promising candidate for further research in this area. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride. One area of interest is its potential use as a treatment for bone disorders, such as osteoporosis. Another area of interest is its effects on other neurotransmitter receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in scientific research.
Métodos De Síntesis
The synthesis of {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride involves several steps. The starting material is 4-(4-methyl-1-piperazinyl)butanol, which is reacted with 4-chlorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield the final product, {2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride.
Aplicaciones Científicas De Investigación
{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride has been studied for its potential use in several scientific research applications. One study investigated its effects on the growth and differentiation of human osteoblasts, which are cells that are involved in bone formation. Another study looked at its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
[2-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-4-5-13-20-16-7-3-2-6-15(16)14-19;/h2-3,6-7,19H,4-5,8-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPJJCXJIIJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC=C2CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)
![3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B6057636.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)
![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)

![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)